Cas no 2171587-04-3 (4-(3-cyanophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
2171587-04-3 structure
Product Name:4-(3-cyanophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS-nummer:2171587-04-3
MF:C27H23N3O5
MW:469.488626718521
CID:6197248
PubChem ID:165722209
Update Time:2025-10-27
4-(3-cyanophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 4-(3-cyanophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- EN300-1481648
- 2171587-04-3
-
- Inchi: 1S/C27H23N3O5/c28-15-17-6-5-7-18(14-17)29-26(33)24(12-13-25(31)32)30-27(34)35-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23-24H,12-13,16H2,(H,29,33)(H,30,34)(H,31,32)
- InChI-sleutel: LPZYAWKAZTZJFP-UHFFFAOYSA-N
- LACHT: O(C(NC(C(NC1C=CC=C(C#N)C=1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 469.16377084g/mol
- Monoisotopische massa: 469.16377084g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 801
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 129Ų
4-(3-cyanophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1481648-0.05g |
4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171587-04-3 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1481648-0.1g |
4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171587-04-3 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1481648-0.25g |
4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171587-04-3 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1481648-0.5g |
4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171587-04-3 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1481648-1.0g |
4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171587-04-3 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1481648-2.5g |
4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171587-04-3 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1481648-5.0g |
4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171587-04-3 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1481648-10.0g |
4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171587-04-3 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1481648-50mg |
4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171587-04-3 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1481648-100mg |
4-[(3-cyanophenyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171587-04-3 | 100mg |
$2963.0 | 2023-09-28 |
4-(3-cyanophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Gerelateerde literatuur
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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